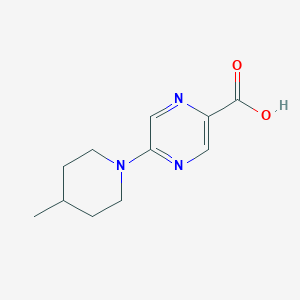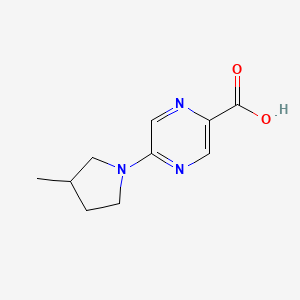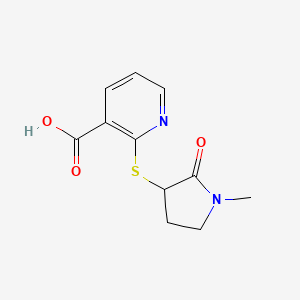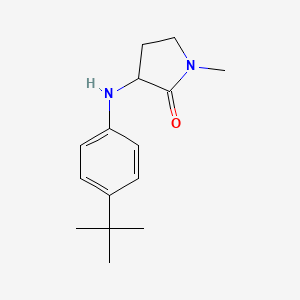
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one, also known as AMPP, is a synthetic compound that has shown potential in scientific research. It is a pyrrolidone derivative that has been studied for its mechanism of action, biochemical and physiological effects, and potential applications in the field of medicine.
Mécanisme D'action
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine in the brain. By inhibiting this enzyme, this compound can increase the levels of acetylcholine in the brain, which may have beneficial effects in the treatment of certain medical conditions.
Biochemical and Physiological Effects:
Studies have shown that this compound can increase the levels of acetylcholine in the brain, which can improve cognitive function and memory. It has also been shown to have anti-inflammatory and antioxidant properties, which may have potential in the treatment of various medical conditions.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one has several advantages for use in laboratory experiments, including its stability and ease of synthesis. However, its potential toxicity and limited solubility in water may limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one, including further studies on its mechanism of action, potential applications in the treatment of various medical conditions, and optimization of its synthesis and formulation for use in laboratory experiments. Additionally, there may be potential for the development of new derivatives of this compound with improved properties and efficacy.
Méthodes De Synthèse
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of 4-hydroxy-3-methoxyacetophenone with methylamine and acetic anhydride. Another method involves the reaction of 4-hydroxy-3-methoxyacetophenone with methylamine and acetic acid, followed by cyclization with phosgene.
Applications De Recherche Scientifique
3-(4-Acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one has been studied for its potential use in treating a variety of medical conditions, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use as a diagnostic tool in imaging studies.
Propriétés
IUPAC Name |
3-(4-acetyl-2-methoxyphenoxy)-1-methylpyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO4/c1-9(16)10-4-5-11(13(8-10)18-3)19-12-6-7-15(2)14(12)17/h4-5,8,12H,6-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJRXQIIEKMMPEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)OC2CCN(C2=O)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(Ethylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578530.png)
![7,7-Dimethyl-5,6,7,8-tetrahydro-thiazolo[5,4-c]azepin-4-one](/img/structure/B7578540.png)

![2-[2-[(5-Ethylthiophene-2-carbonyl)amino]ethyl]benzoic acid](/img/structure/B7578554.png)
![2-[2-(Pyridin-3-ylsulfonylamino)ethyl]benzoic acid](/img/structure/B7578557.png)
![2-[2-[2-(1,2,4-Triazol-1-yl)propanoylamino]ethyl]benzoic acid](/img/structure/B7578559.png)

![5-[Cyclopropyl(thiophen-3-ylmethyl)amino]pyrazine-2-carboxylic acid](/img/structure/B7578565.png)

![4-methyl-N-[2-(1-methylimidazol-2-yl)ethyl]-3-nitropyridin-2-amine](/img/structure/B7578586.png)



![1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)azetidine-3-carboxylic acid](/img/structure/B7578611.png)